{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a suitable precursor to form the oxadiazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenols.
Substitution: Results in substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
The oxadiazole ring is known for its bioactivity, and the boronic acid group can interact with biological targets such as enzymes .
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of {2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid in biological systems involves the interaction of the boronic acid group with enzymes or other proteins. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar cross-coupling reactions.
2-Chlorophenylboronic Acid: Similar structure but lacks the oxadiazole ring, used in organic synthesis.
4-Chlorophenylboronic Acid: Another similar compound with different substitution patterns.
Uniqueness
{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the presence of the oxadiazole ring, which imparts additional bioactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BClN2O3/c16-10-7-5-9(6-8-10)14-17-13(18-21-14)11-3-1-2-4-12(11)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPZJLDIPGCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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